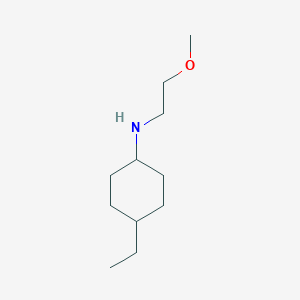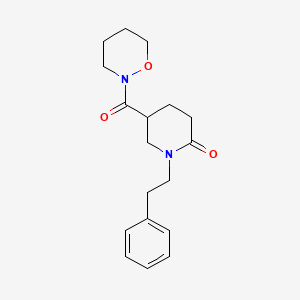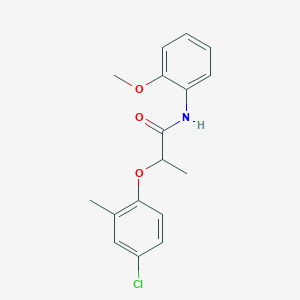
(4-ethylcyclohexyl)(2-methoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylcyclohexyl)(2-methoxyethyl)amine, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that is used to improve cognitive function and memory. It is a derivative of DMAE (dimethylaminoethanol) and is known to have several beneficial effects on the brain.
Mécanisme D'action
The exact mechanism of action of (4-ethylcyclohexyl)(2-methoxyethyl)aminee is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning. (4-ethylcyclohexyl)(2-methoxyethyl)aminee is also thought to increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)(2-methoxyethyl)aminee has several biochemical and physiological effects on the brain. It has been shown to increase the levels of acetylcholine in the brain, which can improve memory and learning. It also increases blood flow to the brain, which can improve cognitive function. (4-ethylcyclohexyl)(2-methoxyethyl)aminee has also been shown to have antioxidant properties, which can protect the brain from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-ethylcyclohexyl)(2-methoxyethyl)aminee in lab experiments is that it has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. One of the limitations of using (4-ethylcyclohexyl)(2-methoxyethyl)aminee in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of (4-ethylcyclohexyl)(2-methoxyethyl)aminee. One area of research is the potential use of (4-ethylcyclohexyl)(2-methoxyethyl)aminee in the treatment of Alzheimer's disease and other forms of dementia. Another area of research is the development of new and more potent derivatives of (4-ethylcyclohexyl)(2-methoxyethyl)aminee that can improve cognitive function even further. Additionally, more research is needed to fully understand the mechanism of action of (4-ethylcyclohexyl)(2-methoxyethyl)aminee and its effects on the brain.
Méthodes De Synthèse
(4-ethylcyclohexyl)(2-methoxyethyl)aminee is synthesized by the reaction of DMAE with p-chlorobenzoic acid and 4-ethylcyclohexanone. The resulting compound is then reacted with 2-methoxyethylamine to form (4-ethylcyclohexyl)(2-methoxyethyl)aminee. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(4-ethylcyclohexyl)(2-methoxyethyl)aminee has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and mental performance in both humans and animals. It has also been studied for its potential use in the treatment of Alzheimer's disease and other forms of dementia.
Propriétés
IUPAC Name |
4-ethyl-N-(2-methoxyethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10-4-6-11(7-5-10)12-8-9-13-2/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPQSHBIXUJMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methoxyethyl)cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)



![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)